molecular formula C25H22N2O2S B15011420 N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15011420
M. Wt: 414.5 g/mol
InChI Key: VQQDXPVQLGLLLZ-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule featuring a thiazole ring, benzodioxole, and dimethylphenyl groups

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C25H22N2O2S/c1-17-8-10-20(12-18(17)2)22-15-30-25(26-21-6-4-3-5-7-21)27(22)14-19-9-11-23-24(13-19)29-16-28-23/h3-13,15H,14,16H2,1-2H3

InChI Key

VQQDXPVQLGLLLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Group: This step involves the reaction of a benzodioxole derivative with the thiazole intermediate.

    Attachment of the Dimethylphenyl Group: This is usually done via a Friedel-Crafts alkylation reaction.

    Final Assembly: The final step involves the coupling of the phenyl group to the thiazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted benzodioxole and phenyl derivatives.

Scientific Research Applications

(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with benzodioxole and dimethylphenyl groups makes it a versatile compound for various applications.

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